molecular formula C21H22FN5O2S B2523409 1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine CAS No. 1251704-25-2

1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine

Cat. No. B2523409
CAS RN: 1251704-25-2
M. Wt: 427.5
InChI Key: QLWAXFDQCVHAGU-UHFFFAOYSA-N
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Description

The compound you’re asking about contains several functional groups, including a 1,2,4-oxadiazole ring, a pyridine ring, a piperazine ring, and a thioacetyl group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Antibacterial Activity

The derivatives of 1,3-diazole (imidazole) exhibit antibacterial properties. Researchers have investigated their effectiveness against various bacterial strains. The compound’s structural features, such as the oxadiazole ring and the pyridine group, contribute to its antimicrobial potential .

Antioxidant Capacity

Imidazole-containing molecules often possess antioxidant properties. These compounds help neutralize harmful free radicals, protecting cells from oxidative damage. Our compound’s thioacetyl group and heterocyclic rings may contribute to antioxidant activity.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some oxadiazole derivatives can be relatively inert to extremely sensitive in terms of their response to heat and impact .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential applications, such as in medicinal chemistry, material science, and high energy molecules .

properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2S/c1-2-18-24-21(29-25-18)15-7-8-19(23-13-15)30-14-20(28)27-11-9-26(10-12-27)17-6-4-3-5-16(17)22/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWAXFDQCVHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine

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